molecular formula C23H20N4O3 B2697212 N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105249-94-2

N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

カタログ番号: B2697212
CAS番号: 1105249-94-2
分子量: 400.438
InChIキー: SFENNYXCZMCRAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridinone core substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 3-position and an acetamide side chain at the 1-position. The acetamide moiety is further substituted with a 4-ethylphenyl group. It has been studied in the context of insect olfactory receptor (Orco) activation, where derivatives like VUAA1 (a triazole-containing analog) were identified as potent agonists .

特性

IUPAC Name

N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-2-16-10-12-18(13-11-16)24-20(28)15-27-14-6-9-19(23(27)29)22-25-21(26-30-22)17-7-4-3-5-8-17/h3-14H,2,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFENNYXCZMCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₂₁H₂₃N₃O₂ and a molecular weight of 357.43 g/mol. Its structure features a 1,2,4-oxadiazole moiety, which is known for conferring various pharmacological properties.

Anticancer Properties

Research has indicated that derivatives of 1,2,4-oxadiazole exhibit promising anticancer activity. For instance, compounds containing the oxadiazole unit have shown significant inhibition of cancer cell proliferation. In one study, compounds similar to N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide demonstrated IC₅₀ values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC₅₀ (µM)Mechanism
Compound AMCF-70.65Apoptosis induction via p53 activation
Compound BPANC-10.75Cell cycle arrest at G0-G1 phase
N-(4-Ethylphenyl)-...MCF-7TBDTBD

Antiviral Activity

In addition to anticancer properties, recent studies have explored the antiviral potential of oxadiazole derivatives against SARS-CoV-2. One derivative showed an IC₅₀ value of 46 µM in inhibiting the main protease (M pro) of the virus . This suggests that modifications to the oxadiazole structure could lead to effective antiviral agents.

The biological activity of N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is believed to involve several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through p53 modulation.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
  • Enzyme Inhibition : Potential inhibition of viral proteases leading to reduced viral replication.

Case Studies

A notable case study involved testing a series of oxadiazole derivatives for their anticancer effects. The study found that certain structural modifications significantly enhanced biological activity and selectivity towards cancer cells while sparing normal cells .

類似化合物との比較

Structural Analogues with 1,2,4-Oxadiazole Moieties

Key Compounds and Features:

Compound Name Structural Features Bioactivity Key Findings References
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11g) - 4-Chlorophenoxy and 4-chlorophenyl substituents
- Isopropyl group on acetamide
Proteasome inhibition (non-covalent) Melting point: 133.4–135.8°C; HPLC purity: 99.9%
2-(4-Fluorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11s) - 4-Fluorophenoxy substituent
- Phenyl-oxadiazole core
Proteasome inhibition Melting point: 87.9–89.9°C; HPLC purity: 99.5%
SN00797439 - 1,2,4-Oxadiazol-5-yl linked to pyrrolidinecarboxamide
- 4-Chlorophenyl group
Antiparasitic (xL3 motility inhibition >70%) Induces "coiled" larval phenotype
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (130) - 4-Fluorophenyl-oxadiazole
- Ureido linker
SARS-CoV-2 inhibition (in silico) High binding affinity predicted

Comparison Insights:

  • Substituent Effects : Chlorophenyl or fluorophenyl groups enhance proteasome inhibition (e.g., 11g, 11s) , while ethylphenyl/isopropyl groups in Orco modulators (e.g., VUAA1) favor receptor activation .
  • Heterocycle Impact : Replacing triazole (VUAA1) with oxadiazole (target compound) may reduce Orco agonism but improve metabolic stability due to oxadiazole's lower susceptibility to enzymatic degradation.
  • Bioactivity Versatility : The oxadiazole-acetamide scaffold demonstrates diverse applications, from antiparasitic (SN00797439) to antiviral (compound 130) activities.

Triazole-Containing Orco Modulators

Compound Name Structural Features Bioactivity Key Findings References
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) - 1,2,4-Triazole core
- Ethylphenyl and pyridinyl substituents
Orco agonist Activates insect olfactory receptors
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) - Butylphenyl substituent
- 2-Pyridinyl group
Orco antagonist Potent inhibition across insect species

Comparison Insights:

  • The triazole-based VUAA1 and OLC15 show higher Orco activity than oxadiazole analogs, likely due to the triazole's nitrogen-rich structure enhancing ionic interactions with the receptor .
  • Substituent bulkiness (e.g., butylphenyl in OLC15 vs. ethylphenyl in the target compound) modulates antagonism vs. agonism .

Pyridinone and Acetamide Derivatives

Compound Name Structural Features Bioactivity Key Findings References
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide - 4-Chlorophenyl-oxadiazole
- 4,6-Dimethylpyridinone
Not specified Structural analog with modified lipophilicity
N-(3-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide - 3-Bromophenyl substituent Not specified Bromine substitution may enhance binding affinity

Comparison Insights:

  • Methyl groups on the pyridinone ring (e.g., 4,6-dimethyl in ) could sterically hinder receptor binding compared to the unsubstituted target compound.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing this compound?

Methodological Answer:
The compound can be synthesized via a multi-step protocol involving reflux condensation. For example:

  • Step 1: React equimolar concentrations of substituted oxazolone and acetamide derivatives (e.g., 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide) under reflux (150°C, 5 hours) using pyridine and Zeolite (Y-H) as catalysts .
  • Step 2: Purify the product via recrystallization from ethanol after quenching with ice and hydrochloric acid.
  • Key Considerations: Catalytic efficiency and solvent selection (e.g., pyridine as both solvent and base) significantly influence yield .

Basic Question: How is the compound characterized analytically?

Methodological Answer:
Standard analytical workflows include:

  • NMR Spectroscopy: Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on oxadiazole (δ 8.1–8.5 ppm) and pyridinone (δ 6.7–7.3 ppm) proton signals .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak at m/z 446.16) .
  • HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Basic Question: What safety precautions are required during handling?

Methodological Answer:

  • Inhalation/Skin Contact: Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse with copious water and seek medical attention .
  • Waste Disposal: Neutralize acidic byproducts (e.g., from HCl quenching) before disposal .

Advanced Question: What strategies optimize antiproliferative activity in derivatives?

Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the phenyl ring of the oxadiazole moiety to enhance cellular uptake and target binding .
  • In Vitro Assays: Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing IC50_{50} values to establish structure-activity relationships (SAR) .

Advanced Question: How do steric and electronic effects influence SAR?

Methodological Answer:

  • Steric Effects: Bulky substituents on the 4-ethylphenyl group reduce binding to hydrophobic enzyme pockets (e.g., tubulin), lowering activity .
  • Electronic Effects: Electron-deficient oxadiazole rings improve π-π stacking with aromatic residues in target proteins (e.g., kinases), enhancing inhibitory potency .

Advanced Question: How to resolve contradictions in reported biological data?

Methodological Answer:

  • Control Experiments: Replicate assays under standardized conditions (e.g., fixed DMSO concentration, cell passage number) to minimize variability .
  • Meta-Analysis: Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

Advanced Question: Which catalytic systems improve synthetic efficiency?

Methodological Answer:

  • Zeolite (Y-H): Enhances regioselectivity in oxadiazole formation via acid-site interactions .
  • Palladium Catalysts: For reductive cyclization steps in related acetamide derivatives, Pd/C with formic acid reduces nitro intermediates efficiently .

Advanced Question: How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 4.0–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Metabolic Stability: Use liver microsomes (human/rat) to evaluate CYP450-mediated metabolism, quantifying half-life (t1/2_{1/2}) .

Advanced Question: What computational tools predict binding modes?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase), focusing on hydrogen bonds between the acetamide carbonyl and Lys721 .
  • MD Simulations: Perform 100-ns trajectories in GROMACS to assess complex stability .

Advanced Question: How to design novel derivatives for unexplored targets?

Methodological Answer:

  • Scaffold Hopping: Replace the pyridinone core with thiazolidinone (e.g., from ) to target antioxidant enzymes .
  • Fragment-Based Design: Screen fragments (e.g., from ) using SPR or thermal shift assays to identify new binding motifs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。